4-(1-Cyclopropylethoxy)pyridin-2-amine
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Overview
Description
4-(1-Cyclopropylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C10H14N2O. It is characterized by a pyridine ring substituted with an amine group at the 2-position and a 1-cyclopropylethoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropylethoxy)pyridin-2-amine typically involves the following steps:
Formation of the 1-cyclopropylethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate alkylating agent under basic conditions.
Attachment to the pyridine ring: The 1-cyclopropylethoxy group is then introduced to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopropylethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(1-Cyclopropylethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1-Cyclopropylethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyclopropylethoxy)pyridine: Lacks the amine group at the 2-position.
2-Amino-4-ethoxypyridine: Has an ethoxy group instead of a 1-cyclopropylethoxy group.
4-(1-Cyclopropylethoxy)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-(1-Cyclopropylethoxy)pyridin-2-amine is unique due to the presence of both the 1-cyclopropylethoxy group and the amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(1-cyclopropylethoxy)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRSNMOFXIPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=CC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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